molecular formula C30H34O6Sn B159880 Ph3Sn Carbohydrate CAS No. 126193-20-2

Ph3Sn Carbohydrate

Cat. No.: B159880
CAS No.: 126193-20-2
M. Wt: 609.3 g/mol
InChI Key: GBUZBBAJMBCIAB-XGZYCNACSA-N
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Description

Triphenyltin carbohydrate, often referred to as Ph3Sn carbohydrate, is an organotin compound that features a tin atom bonded to three phenyl groups and a carbohydrate moiety. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The incorporation of a carbohydrate moiety into the structure of triphenyltin compounds can enhance their biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyltin carbohydrate typically involves the reaction of triphenyltin chloride with a carbohydrate derivative. One common method is the reaction of triphenyltin chloride with a carbohydrate that has been modified to include a suitable leaving group, such as a halide or a tosylate. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of triphenyltin carbohydrate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Triphenyltin carbohydrate undergoes various chemical reactions, including:

    Oxidation: The tin atom in triphenyltin carbohydrate can be oxidized to form higher oxidation state species.

    Reduction: The compound can be reduced to form lower oxidation state species.

    Substitution: The phenyl groups or the carbohydrate moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using reagents like halides, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triphenyltin oxide derivatives, while reduction can produce triphenyltin hydrides. Substitution reactions can result in a variety of functionalized triphenyltin compounds.

Scientific Research Applications

Triphenyltin carbohydrate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its use in cancer therapy due to its cytotoxic properties.

    Industry: Triphenyltin carbohydrate is used in the production of polymers and as a stabilizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of triphenyltin carbohydrate involves its interaction with cellular components, leading to various biological effects. The tin atom can coordinate with biological molecules, disrupting their normal function. This can result in the inhibition of enzyme activity, disruption of cellular membranes, and induction of apoptosis in cancer cells. The carbohydrate moiety can enhance the specificity of the compound for certain biological targets, improving its efficacy and reducing side effects.

Comparison with Similar Compounds

Similar Compounds

    Triphenyltin chloride: A precursor to triphenyltin carbohydrate, used in similar applications but without the enhanced specificity provided by the carbohydrate moiety.

    Triphenyltin acetate: Another organotin compound with similar properties but different reactivity due to the acetate group.

    Triphenyltin hydroxide: Known for its use as a fungicide and biocide, with different solubility and reactivity compared to triphenyltin carbohydrate.

Uniqueness

Triphenyltin carbohydrate stands out due to the presence of the carbohydrate moiety, which can enhance its biological activity and specificity. This makes it a valuable compound for targeted applications in medicine and biology, where specificity and reduced side effects are crucial.

Properties

IUPAC Name

(3aR,5R,6S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-triphenylstannyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O6.3C6H5.Sn/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9;3*1-2-4-6-5-3-1;/h6,8-10,13H,5H2,1-4H3;3*1-5H;/t6-,8-,9-,10-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUZBBAJMBCIAB-XGZYCNACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(O)[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@]([C@@H]3[C@H](O2)OC(O3)(C)C)(O)[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O6Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126193-20-2
Record name 3-C-(Triphenylstannyl)-1,2-5,6-di-O-isopropylidene-D-allofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126193202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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